Trihexyl phosphite

Vue d'ensemble

Description

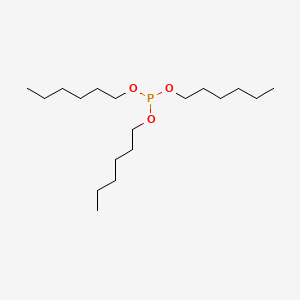

Trihexyl phosphite is an organophosphorus compound with the molecular formula C18H39O3P. It is a colorless to pale yellow liquid that is soluble in organic solvents but insoluble in water. This compound is primarily used as a stabilizer in polymer production and as an intermediate in organic synthesis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Trihexyl phosphite is typically synthesized through the esterification of phosphorus trichloride with hexanol. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction is as follows:

PCl3+3C6H13OH→P(OC6H13)3+3HCl

The reaction is usually conducted under anhydrous conditions to prevent hydrolysis of the phosphorus trichloride .

Industrial Production Methods: In industrial settings, the production of this compound involves continuous flow processes to enhance efficiency and yield. The use of microreactors allows for precise control of reaction conditions, leading to higher purity and reduced reaction times .

Types of Reactions:

Oxidation: this compound can undergo oxidation to form trihexyl phosphate. This reaction is typically carried out using oxidizing agents such as hydrogen peroxide or oxygen.

Substitution: It can participate in nucleophilic substitution reactions where the alkoxy groups are replaced by other nucleophiles.

Hydrolysis: In the presence of water, this compound can hydrolyze to form phosphorous acid and hexanol.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, oxygen; typically conducted at room temperature or slightly elevated temperatures.

Substitution: Various nucleophiles such as halides or amines; reactions are often carried out in polar aprotic solvents like tetrahydrofuran or acetonitrile.

Hydrolysis: Water or aqueous solutions; usually occurs under mild conditions.

Major Products Formed:

Oxidation: Trihexyl phosphate.

Substitution: Corresponding substituted phosphites.

Hydrolysis: Phosphorous acid and hexanol.

Applications De Recherche Scientifique

Flame Retardant Applications

One of the primary uses of trihexyl phosphite is as a flame retardant in polymer formulations. It acts by promoting char formation and reducing flammability. Research indicates that this compound can enhance the thermal stability of polymers, making them safer for use in construction and consumer products.

Case Study: Effectiveness in Polymeric Materials

A study demonstrated that incorporating this compound into polyvinyl chloride (PVC) significantly improved its fire resistance properties compared to unmodified PVC. The addition of THP reduced the peak heat release rate during combustion tests, indicating its effectiveness as a flame retardant .

Toxicological Research

Recent studies have focused on the hepatotoxic effects of trihexyl phosphate on human and animal models. A notable investigation assessed its impact on human hepatocyte cells (LO2) and mouse hepatocyte cells (AML12). The findings revealed that exposure to trihexyl phosphate induced endoplasmic reticulum stress and apoptosis pathways, leading to significant cytotoxic effects at specific concentrations .

Data Table: Cytotoxic Effects of Trihexyl Phosphate

| Concentration (μg/mL) | Cell Line | Observed Effect |

|---|---|---|

| 25 | LO2 | Induced ER stress-mediated apoptosis |

| 400 | AML12 | Ballooning degeneration of hepatocytes |

| 800 | AML12 | Acute liver injury |

This research highlights the potential health risks associated with this compound when used in consumer products, necessitating further ecological risk assessments .

Industrial Applications

This compound is also utilized in the extraction processes for actinides and other heavy metals. Its ability to form stable complexes enhances the efficiency of extraction methods in nuclear chemistry.

Case Study: Extraction Behavior

A study published in Journal of Molecular Liquids explored the transition from trihexyl phosphate to trihexyl phosphine oxide and its diverse effects on the extraction behavior of actinides. The findings indicated that this compound could significantly improve the selectivity and yield during extraction processes .

Environmental Studies

The environmental impact of this compound has been a growing concern due to its classification as an organophosphate flame retardant. Research indicates that it can persist in ecosystems, potentially affecting aquatic life.

Environmental Impact Assessment

A comprehensive assessment evaluated the degradation pathways of this compound in aquatic environments, revealing that it undergoes hydrolysis and photodegradation but may accumulate in sediments over time. This persistence raises concerns about long-term ecological effects .

Mécanisme D'action

The mechanism by which trihexyl phosphite exerts its effects is primarily through its ability to act as a ligand and stabilizer. In coordination chemistry, it forms complexes with transition metals, which can then participate in various catalytic processes. The molecular targets include metal ions, and the pathways involved often relate to the stabilization of reactive intermediates and the facilitation of electron transfer reactions .

Comparaison Avec Des Composés Similaires

Triphenyl phosphite: Another organophosphorus compound with similar stabilizing properties but different alkyl groups.

Triethyl phosphite: A smaller molecule with similar reactivity but different physical properties.

Trimethyl phosphite: Even smaller and more volatile, used in different applications due to its lower molecular weight.

Uniqueness of Trihexyl Phosphite: this compound is unique due to its longer alkyl chains, which provide greater hydrophobicity and different solubility characteristics compared to its smaller counterparts. This makes it particularly useful in applications requiring non-polar solvents and environments .

Activité Biologique

Trihexyl phosphite (THP), a member of the organophosphate family, has garnered attention in recent years due to its biological activities, particularly its cytotoxic effects and potential hepatotoxicity. This article provides a detailed overview of the biological activity of THP, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

This compound is an organophosphorus compound with the chemical formula C18H39O3P. It is primarily used as a plasticizer and stabilizer in various industrial applications. Understanding its biological activity requires an exploration of its interaction with biological systems.

Cytotoxicity and Hepatotoxicity

Recent studies have focused on the cytotoxic effects of THP on human hepatocyte cells. A significant study conducted by Li et al. (2020) evaluated the hepatotoxic effects of THP using human liver cell lines (LO2) and mouse liver cells (AML12). The findings indicated that THP exhibited notable cytotoxicity, with an IC50 value of approximately 30.31 μg/mL for LO2 cells and 31.29 μg/mL for AML12 cells after 48 hours of exposure .

Table 1: Cytotoxic Effects of this compound

| Cell Type | IC50 Value (μg/mL) | IC50 Value (μM) |

|---|---|---|

| LO2 | 30.31 | 86.47 |

| AML12 | 31.29 | 89.27 |

The study highlighted that THP-induced cytotoxicity was associated with stress-mediated apoptosis pathways. Transcriptomic analyses revealed significant upregulation of genes involved in endoplasmic reticulum (ER) stress, such as DDIT3 and GADD45A, indicating that THP may trigger apoptotic signaling in liver cells .

The mechanisms through which THP exerts its biological effects involve several pathways:

- Apoptosis Induction : THP has been shown to increase the expression of apoptosis-related genes, leading to cell death.

- ER Stress Response : The activation of ER stress pathways plays a crucial role in mediating the cytotoxic effects observed in liver cells.

- Inflammatory Response : THP may also influence inflammatory pathways, contributing to its overall toxicity profile.

Case Studies and Research Findings

- In Vitro Studies : A comprehensive analysis performed on various alkyl organophosphate flame retardants (OPFRs), including THP, demonstrated that while most OPFRs did not significantly inhibit cell viability, THP was an outlier with marked cytotoxic effects .

- Toxicological Assessments : In vivo studies are still limited; however, existing literature suggests that exposure to high concentrations could lead to significant health risks, particularly concerning liver function.

Comparative Analysis with Other Organophosphates

To contextualize the biological activity of THP, it is beneficial to compare it with other similar compounds:

Table 2: Comparison of Biological Activity Among Organophosphates

| Compound | Cytotoxicity (IC50 μg/mL) | Hepatotoxicity | Mechanism of Action |

|---|---|---|---|

| This compound | 30.31 | Yes | Apoptosis, ER stress |

| Triethyl Phosphite | Not significant | No | Minimal interaction |

| Diethyl Phosphite | Low | Yes | Cytotoxic at high concentrations |

Analyse Des Réactions Chimiques

Hydrolysis Reactions

Trihexyl phosphite undergoes hydrolysis under acidic, neutral, and alkaline conditions, yielding phosphorous acid derivatives. The reaction kinetics and products depend on pH:

| Condition | Degradation Rate | Primary Products | Secondary Products |

|---|---|---|---|

| pH 4 | Immediate hydrolysis | Dihexyl phosphite | Hexanol |

| pH 7 | Complete in 20 min | Monohexyl phosphite (89.3%) | Dihexyl phosphite (10.7%) |

| pH 9 | t₁/₂ = 5.1 hours | Monohexyl phosphite (93.4% after 19 h) | Residual this compound (69.88% at 3 h) |

Mechanism :

-

Acidic conditions accelerate cleavage of P–O bonds via protonation, forming dihexyl phosphite and ethanol .

-

At neutral pH, sequential hydrolysis produces monohexyl phosphite as the dominant product .

-

Alkaline conditions slow initial hydrolysis but favor prolonged stability of intermediates .

Oxidation Reactions

This compound oxidizes to trihexyl phosphate under mild conditions:

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| O₂ (air) | Room temperature, 24 h | Trihexyl phosphate | ~60% |

| H₂O₂ | 50°C, 2 h | Trihexyl phosphate | >85% |

| KMnO₄ | Aqueous H₂SO₄, reflux | Phosphoric acid | Quant. |

Key Findings :

-

Autoxidation in air proceeds via radical intermediates, forming stable phosphate esters .

-

Strong oxidizers like KMnO₄ degrade the compound completely to phosphoric acid.

Substitution Reactions

This compound participates in nucleophilic substitutions, replacing alkoxy groups with other ligands:

Mechanistic Notes :

-

Michaelis–Arbuzov Reaction : Reacts with alkyl halides (e.g., 1,2-dichloroethane) to form phosphonates under solvent-free, high-temperature conditions (yields up to 89%) .

-

Radical Pathways : this compound acts as a sulfur acceptor in radical desulfurization, enabling C–S bond cleavage in thiols .

Thermal Decomposition

At elevated temperatures (>200°C), this compound decomposes via:

-

Pathway 1 : Elimination of hexanol, forming polyphosphoric acid residues.

-

Pathway 2 : Radical-mediated breakdown releasing PO₃- radicals, which react with H₂ to form HOPO₂ and hydrocarbons .

Combustion Products :

Propriétés

IUPAC Name |

trihexyl phosphite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H39O3P/c1-4-7-10-13-16-19-22(20-17-14-11-8-5-2)21-18-15-12-9-6-3/h4-18H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSKYTPNZLCVELA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOP(OCCCCCC)OCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H39O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6064111 | |

| Record name | Trihexyl phosphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6064111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6095-42-7 | |

| Record name | Phosphorous acid, trihexyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6095-42-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trihexyl phosphite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006095427 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trihexyl phosphite | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5638 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphorous acid, trihexyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trihexyl phosphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6064111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trihexyl phosphite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.496 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Trihexyl phosphite | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89EMA7PV5N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.